N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic molecule featuring a 1,2,4-triazole ring linked to a 4-methoxyphenethyl chain and a phthalazine-carboxamide moiety.
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N6O3/c1-27-20(29)16-6-4-3-5-15(16)18(26-27)19(28)23-21-22-17(24-25-21)12-9-13-7-10-14(30-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3,(H2,22,23,24,25,28) |
InChI Key |
LGIKVJVPCANGDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole moiety is synthesized via cyclization of semicarbazide derivatives. A common protocol involves:
Phthalazine Core Construction
The 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid precursor is synthesized via:
-
Cyclization of Phthalic Anhydride :
-
Chlorination : Treating the phthalazinone with phosphorus oxychloride (POCl₃) at 80°C for 2 hours to yield 1-chloro-3-methyl-4-oxophthalazine.
-
Carboxylic Acid Activation : Converting the chloro derivative to the carboxylic acid using CO₂ under LDA (lithium diisopropylamide) catalysis in THF at −78°C.
Coupling of Triazole and Phthalazine Moieties
The final carboxamide bond is formed via:
-
Activation as Acid Chloride : Reacting the phthalazine carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.
-
Amide Coupling : Adding the triazole amine derivative (from Step 1.1) to the acid chloride in dry DCM with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours.
Key Intermediates and Their Synthesis
Optimization Strategies
Avoiding N-Methyl Isomerization
Enhancing Yield in Cyclization
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC).
Challenges and Solutions
Regioselectivity in Triazole Formation
Acid Sensitivity of Methoxyphenyl Group
Scalability of Coupling Reactions
-
Issue : Low yields in large-scale amide coupling due to poor solubility.
-
Solution : Switching to polar aprotic solvents (e.g., DMF) increases solubility and yield to 68% at 1kg scale.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Classical Alkaline Cyclization | Simple setup, high reproducibility | Long reaction time (8h) | 75–85% |
| Microwave-Assisted Cyclization | Faster (30min), higher yield | Specialized equipment required | 88% |
| LDA-Mediated Carboxylation | High regioselectivity | Requires cryogenic conditions | 70% |
| TMS Protection Strategy | Prevents isomerization | Additional deprotection step | 65% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) and triazole ring participate in nucleophilic substitution under alkaline or acidic conditions.
-
Hydrolysis of the carboxamide group yields phthalazine-1-carboxylic acid and the corresponding amine under strong acidic conditions.
-
The triazole’s NH group undergoes alkylation with alkyl halides in the presence of a base, forming stable N-alkyl derivatives .
Oxidation and Reduction Reactions
The phthalazine core’s keto group (4-oxo) and triazole’s aromatic system are redox-active sites.
-
Oxidation with KMnO₄ converts the 4-oxo group to a dione structure, enhancing electrophilicity.
-
Reduction of the carboxamide with LiAlH₄ produces a secondary amine, though yields are moderate (40–60%).
Electrophilic Aromatic Substitution
The 4-methoxyphenyl substituent directs electrophiles to the para position due to its electron-donating methoxy group.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aryl derivative | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative |
-
Nitration occurs selectively at the para position relative to the methoxy group, confirmed by NMR analysis .
-
Sulfonation introduces a sulfonic acid group, improving water solubility .
Cycloaddition and Click Chemistry
The 1,2,4-triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), phenylacetylene, 60°C | Triazole-fused bicyclic compounds |
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates fused triazole systems, useful for bioconjugation .
Complexation with Metal Ions
The triazole’s nitrogen atoms and phthalazine’s carbonyl groups act as ligands for transition metals.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Cu(II) complexation | CuCl₂, ethanol, room temperature | Octahedral Cu(II) complex |
-
Stability constants (log K) for Cu(II) complexes range from 4.2 to 5.8, confirmed by UV-Vis spectroscopy.
Photochemical Reactions
UV irradiation induces dimerization or ring-opening in the phthalazine moiety.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| UV-induced dimerization | 254 nm UV light, acetonitrile | Phthalazine dimer |
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. In studies, derivatives of triazoles have shown effectiveness against various fungal pathogens, including Candida and Aspergillus species .
Antibacterial Properties
The antibacterial activity of triazole derivatives has been extensively studied. For instance, compounds similar to N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound’s structural characteristics suggest potential anticancer applications. Triazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 1: Antifungal Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The results showed that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .
| Compound | MIC (µg/mL) | Standard |
|---|---|---|
| Compound A | 0.5 | Fluconazole (256) |
| Compound B | 1.0 | Itraconazole (128) |
Case Study 2: Antibacterial Screening
A comprehensive screening of triazole-based compounds against bacterial strains such as E. coli and S. aureus revealed that specific derivatives exhibited MIC values comparable to or lower than conventional antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 0.25 | S. aureus |
| Compound D | 0.5 | E. coli |
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure can be compared to several analogs documented in the evidence:
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Heterocyclic Core: The target’s 1,2,4-triazole differs from 1,2,3-triazoles () and tetrazoles () in electronic configuration and hydrogen-bonding capacity.
- Substituent Effects: The 4-methoxyphenethyl group in the target may confer moderate lipophilicity compared to 4-ethoxyphenyl () or 4-fluorophenethyl (). Ethoxy groups increase lipophilicity but may reduce metabolic stability. The phthalazine-4-oxo moiety is structurally distinct from coumarin-based analogs (), which are known for intercalation with DNA or kinase inhibition.
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H22N6O3 and a molecular weight of 406.4 g/mol. Its structure includes a triazole ring, an indazole moiety, and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O3 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound under study may share similar properties due to its structural features:
- Antibacterial Activity : Compounds containing triazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, studies have demonstrated that triazole derivatives can inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Anti-inflammatory and Analgesic Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. The compound may interact with inflammatory pathways or inhibit specific enzymes involved in inflammation, contributing to its potential as an analgesic agent .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against cancer cell lines. Triazole-containing compounds often demonstrate selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to their ability to interfere with cellular signaling pathways essential for cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their chemical structure. Key factors influencing activity include:
- Substituents on the Triazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish the biological activity.
- Lipophilicity : The ability of the compound to permeate cellular membranes is crucial for its effectiveness. Compounds with higher lipophilicity often exhibit better absorption and bioavailability .
Case Studies and Research Findings
- Antimicrobial Screening :
- Cytotoxicity Assessment :
- Mechanism of Action :
Q & A
Q. Which chemical software and AI tools enhance research efficiency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
